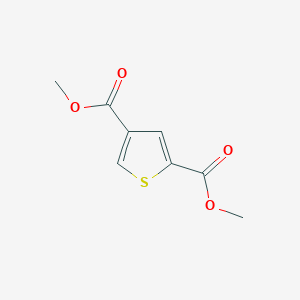
Dimethyl thiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
DMTDC serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Thiophene derivatives exhibit significant anticancer activity. For instance, compounds derived from DMTDC have shown promise in inhibiting cancer cell proliferation, making them candidates for drug development .
- Antimicrobial Agents : DMTDC has been studied for its antibacterial properties against various pathogens. Research indicates that certain thiophene derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin in efficacy .
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of DMTDC derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiophene structure significantly enhanced antibacterial potency, with inhibition zones reaching up to 86.9% compared to standard antibiotics .
Agrochemical Applications
In agriculture, DMTDC is utilized to synthesize herbicides and fungicides. Its derivatives have shown effectiveness in controlling various plant pathogens and weeds.
- Herbicidal Activity : Research has demonstrated that certain DMTDC derivatives act as selective herbicides, providing effective weed control without harming crops .
Polymer Production
DMTDC is also employed in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength.
Table: Comparison of Polymer Properties
| Property | Conventional PET | DMTDC-Based Polyester |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Moderate | Enhanced |
| Biodegradability | Low | High |
Research indicates that polymers derived from DMTDC exhibit superior properties compared to conventional petroleum-based polyesters like polyethylene terephthalate (PET), making them attractive for sustainable material applications .
Synthesis of Novel Compounds
DMTDC is a precursor for synthesizing various novel compounds with enhanced biological activities. The compound's structural versatility allows for modifications that can lead to new drug candidates.
Case Study: Synthesis of Thiophene Derivatives
A recent study synthesized several thiophene derivatives using DMTDC as a starting material. These derivatives were characterized by their antioxidant and anti-inflammatory properties, highlighting the potential of DMTDC in drug discovery .
Propriétés
Numéro CAS |
6520-81-6 |
|---|---|
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
dimethyl thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-6(13-4-5)8(10)12-2/h3-4H,1-2H3 |
Clé InChI |
GUYGZVVCZMIUTA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CS1)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC(=CS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















